![molecular formula C21H19FN2O2 B2410437 cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-65-2](/img/structure/B2410437.png)
cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“cyclopropyl(3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, density, and reactivity . Unfortunately, these specific details for “cyclopropyl(3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone” are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Convenient Synthesis Techniques: Cyclopropyl derivatives, such as ciproxifan, a histamine H3 receptor antagonist, demonstrate the convenience of synthesis through reactions like the SNAr for acylated fluoroaromatics, highlighting efficient production methods for similar compounds (Stark, 2000).
- Diverse Chemical Synthesis: A variety of chemical synthesis methods have been explored for similar compounds, utilizing different reactions and compounds to expand the chemical versatility and applications of these derivatives (Jadhav, Nikumbh, & Karale, 2015).
Biological and Pharmacological Applications
- Central Nervous System Effects: Certain cyclopropyl derivatives exhibit central nervous system depressant activity, potential anticonvulsant properties, and low toxicity, indicating their potential in treating neurological disorders (Butler, Wise, & Dewald, 1984).
- Antibacterial and Antifungal Activities: These compounds have shown effectiveness against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).
- Antifungal Activity: Some derivatives, particularly those with specific substituents like fluorophenyl, have demonstrated promising antifungal activity, suggesting their use in antifungal treatments (Lv et al., 2013).
Potential Anticancer Applications
- Inhibitory Activity on Cancer Cell Lines: Certain pyrazole derivatives have shown inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2016).
- Molecular Docking Studies for Anticancer Agents: These compounds have been involved in molecular docking studies to explore their potential as anticancer agents, providing insights into their mechanisms of action (Katariya, Vennapu, & Shah, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclopropyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14(20-11-12-24(23-20)21(25)16-7-8-16)26-17-9-10-18(19(22)13-17)15-5-3-2-4-6-15/h2-6,9-14,16H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYYLLJHWUNUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2CC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
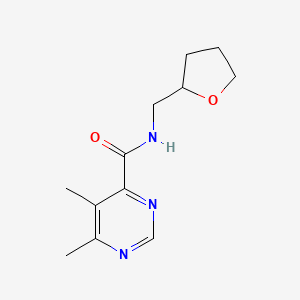
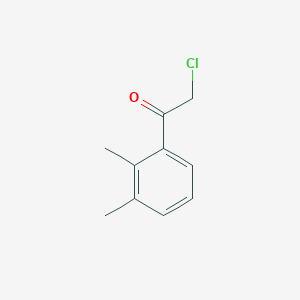
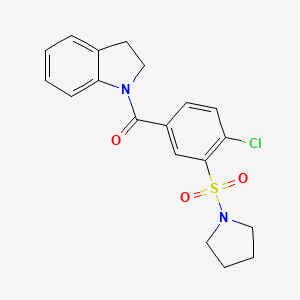
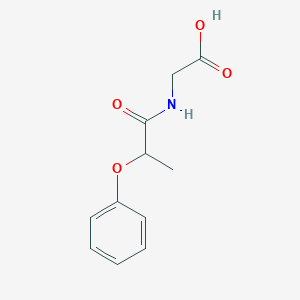
![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)
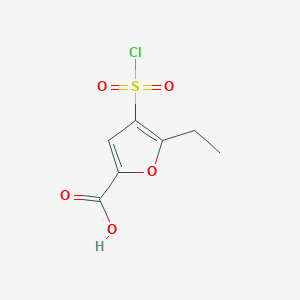
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
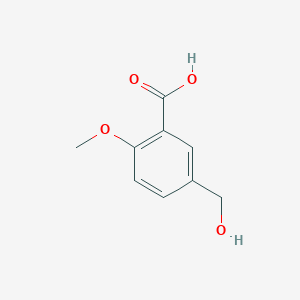

![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)
